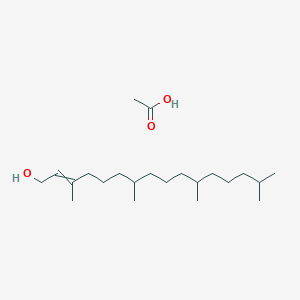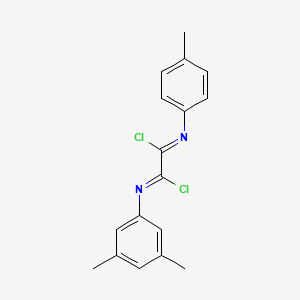
(1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride is a synthetic organic compound characterized by its unique structure and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride typically involves the reaction of 3,5-dimethylphenylamine and 4-methylphenylamine with ethanediamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by the addition of thionyl chloride to form the dichloride derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
(1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted imidoyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride is used as a precursor for the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of (1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-(4-chlorophenyl)ethanebis(imidoyl) dichloride
- (1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-(4-fluorophenyl)ethanebis(imidoyl) dichloride
- (1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-(4-bromophenyl)ethanebis(imidoyl) dichloride
Uniqueness
The uniqueness of (1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride lies in its specific substitution pattern and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
653591-86-7 |
|---|---|
Formule moléculaire |
C17H16Cl2N2 |
Poids moléculaire |
319.2 g/mol |
Nom IUPAC |
N'-(3,5-dimethylphenyl)-N-(4-methylphenyl)ethanediimidoyl dichloride |
InChI |
InChI=1S/C17H16Cl2N2/c1-11-4-6-14(7-5-11)20-16(18)17(19)21-15-9-12(2)8-13(3)10-15/h4-10H,1-3H3 |
Clé InChI |
WNOOHEAECQXZCG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=C(C(=NC2=CC(=CC(=C2)C)C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridin-3-ol](/img/structure/B12529223.png)
![2,2,2-Trichloro-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B12529224.png)
methanone](/img/structure/B12529228.png)

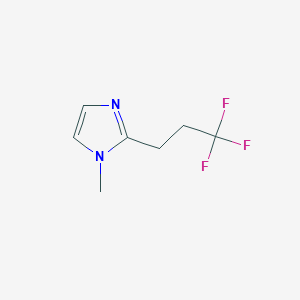
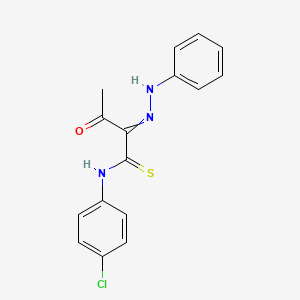
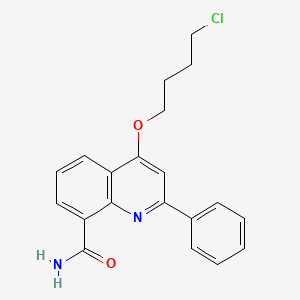
![Spiro[benzimidazole-2,3'-pyrazole]](/img/structure/B12529269.png)



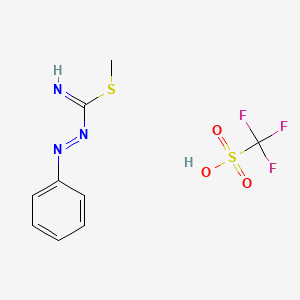
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline](/img/structure/B12529287.png)
